molecular formula C5H2Br2ClN B1429625 3,4-Dibromo-5-chloropyridine CAS No. 1335051-91-6

3,4-Dibromo-5-chloropyridine

Cat. No.: B1429625
CAS No.: 1335051-91-6
M. Wt: 271.34 g/mol
InChI Key: SPRFHKSBZCDIGG-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-chloropyridine is a useful research compound. Its molecular formula is C5H2Br2ClN and its molecular weight is 271.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-5-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-9-2-4(8)5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRFHKSBZCDIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856685
Record name 3,4-Dibromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335051-91-6
Record name 3,4-Dibromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Differential Reactivity of C-Br vs C-Cl Bonds in 3,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selective reactivity of carbon-bromine (C-Br) versus carbon-chlorine (C-Cl) bonds in 3,4-Dibromo-5-chloropyridine. Understanding this differential reactivity is paramount for the strategic design of complex pyridine-based molecules, which are ubiquitous scaffolds in pharmaceuticals and agrochemicals. We will delve into the fundamental principles governing this selectivity and provide practical, field-proven methodologies for leveraging it in synthetic applications.

Foundational Principles: Unpacking the Reactivity of C-Br and C-Cl Bonds

The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern organic synthesis. The ability to discern between and selectively react at different halogenated positions opens up efficient pathways to complex molecular architectures. In the case of this compound, the key to unlocking its synthetic potential lies in understanding the intrinsic differences between the C-Br and C-Cl bonds.

1.1. Bond Dissociation Energy (BDE): A Primary Determinant of Reactivity

The strength of a chemical bond, quantified by its bond dissociation energy (BDE), is a critical factor in predicting its reactivity. Generally, the trend for carbon-halogen bond strengths is C-F > C-Cl > C-Br > C-I.[1][2] This trend is directly correlated with the electronegativity and size of the halogen atom. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage in various chemical transformations.

Below is a table summarizing the average bond energies for relevant carbon-halogen bonds on an sp²-hybridized carbon, similar to that in an aromatic ring.

BondAverage Bond Energy (kJ/mol)
C-Br~285
C-Cl~327

Data sourced from multiple chemical literature sources for aryl halides.[3]

This significant difference in bond energy is a primary driver for the selective reactivity observed in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the catalyst to the C-X bond is often the rate-determining step.[4]

1.2. The Electronic Landscape of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom.[5] This inherent electronic nature influences the reactivity of the attached halogen substituents. The nitrogen atom withdraws electron density from the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.[5][6] This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions relative to the nitrogen.

In this compound, the positions of the halogens relative to the ring nitrogen and to each other create a unique electronic environment that further refines the reactivity profile of each C-X bond.

Exploiting Differential Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] The selectivity in these reactions on polyhalogenated substrates is a subject of intense study and is crucial for their synthetic application.

2.1. The Mechanism of Oxidative Addition: The Key to Selectivity

The catalytic cycle of most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (Ar-X).[7] This step involves the cleavage of the C-X bond and the formation of an Ar-Pd(II)-X complex. The rate of this step is highly dependent on the nature of the halogen, with the reactivity order typically being I > Br > OTf > Cl.[4]

The preference for oxidative addition at the C-Br bond over the C-Cl bond is a well-established principle.[4] This selectivity is primarily attributed to the lower bond dissociation energy of the C-Br bond.[1]

Oxidative_Addition_Selectivity cluster_0 Reaction Coordinate Pd(0)L2 Pd(0)L₂ TS_Br Transition State (C-Br cleavage) Pd(0)L2->TS_Br Lower Ea TS_Cl Transition State (C-Cl cleavage) Pd(0)L2->TS_Cl Higher Ea Ar-Br This compound (C-Br) Ar-Cl This compound (C-Cl) Product_Br Ar-Pd(II)(Br)L₂ TS_Br->Product_Br Lower_E Lower Product_Cl Ar-Pd(II)(Cl)L₂ TS_Cl->Product_Cl Higher_E Higher Energy Relative Energy caption Fig. 1: Energy profile of oxidative addition. Synthetic_Pathway start This compound step1 Selective Reaction at C4-Br (e.g., Suzuki or Buchwald-Hartwig) start->step1 intermediate 4-Substituted-3-bromo-5-chloropyridine step1->intermediate step2a Reaction at C3-Br (Harsher Conditions) intermediate->step2a step2b Reaction at C5-Cl (Forced Conditions) intermediate->step2b product_a 3,4-Disubstituted-5-chloropyridine step2a->product_a product_b 4,5-Disubstituted-3-bromopyridine step2b->product_b caption Fig. 2: Stepwise functionalization workflow.

Sources

electrophilic and nucleophilic sites of 3,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,4-Dibromo-5-chloropyridine

Abstract

This compound is a polysubstituted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the distinct reactivity conferred by the pyridine nitrogen and the three halogen substituents.[1] This guide provides a comprehensive analysis of the molecule's electronic structure to delineate its electrophilic and nucleophilic sites. We will explore the underlying principles governing its reactivity, focusing on the causality behind its reaction pathways, and provide field-proven experimental protocols for its functionalization.

Foundational Principles: Electronic Architecture of this compound

The reactivity of this compound is a direct consequence of its electronic landscape. Two primary factors are at play: the inherent properties of the pyridine ring and the influence of its halogen substituents.

  • The Pyridine Core: The pyridine ring is a π-deficient aromatic system. The nitrogen atom, being more electronegative than carbon, exerts a strong inductive electron-withdrawing effect (-I), which polarizes the C=N and C-C bonds and reduces the electron density across the ring. This intrinsic electron deficiency makes pyridine significantly less reactive than benzene towards electrophilic attack and more susceptible to nucleophilic attack.[2]

  • Halogen Substituents (Br, Cl): The three halogen atoms profoundly modulate the ring's reactivity.

    • Inductive Effect (-I): Like nitrogen, halogens are strongly electronegative and further deplete the ring of electron density through induction. This effect enhances the electrophilicity of the ring carbons.

    • Mesomeric Effect (+M): The halogens possess lone pairs of electrons that can be donated into the aromatic system via resonance. However, for halogens, the inductive effect overwhelmingly dominates the resonance effect.

The cumulative effect is a highly electron-poor pyridine ring, primed to react with nucleophiles at specific carbon centers, while the nitrogen atom's lone pair remains the principal site of nucleophilicity.

Analysis of Nucleophilic Character (The Molecule as a Nucleophile)

The nucleophilicity of this compound is almost exclusively centered on the nitrogen atom.

The Nitrogen Lone Pair: The Primary Nucleophilic Site

The lone pair of electrons on the nitrogen atom is not involved in the aromatic sextet and is readily available for reaction with electrophiles. This site is responsible for the basicity of pyridine and its derivatives.

  • Protonation and Lewis Acid Coordination: The nitrogen atom will readily react with Brønsted acids to form pyridinium salts and with Lewis acids. This is a critical consideration in synthesis, as many reactions, such as Friedel-Crafts alkylations and acylations, are incompatible with the pyridine core because the Lewis acid catalyst (e.g., AlCl₃) will coordinate with the nitrogen, adding a positive charge and severely deactivating the ring to any subsequent electrophilic attack.[2]

The Pyridine Ring: A Reluctant Nucleophile

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is an inherently difficult process requiring harsh reaction conditions.[2][3] The presence of three strongly deactivating halogen substituents on this compound renders conventional EAS practically unfeasible.

If an exceptionally powerful electrophile were to force a reaction, the substitution would be directed to positions that best stabilize the positive charge in the intermediate sigma complex. Attack at the C-2, C-4, or C-6 positions results in an unfavorable resonance structure where the electronegative nitrogen atom bears a positive charge and has an incomplete octet.[2][4] Therefore, EAS on pyridines preferentially occurs at the C-3 and C-5 positions.[5][6] In the case of this compound, these positions are already occupied, leaving only the highly deactivated C-2 and C-6 positions available, making such a reaction pathway exceptionally unlikely.

Analysis of Electrophilic Character (The Molecule as an Electrophile)

The most synthetically valuable reactions involving this compound treat the molecule as an electrophile, specifically through Nucleophilic Aromatic Substitution (SNAr). The carbon atoms of the ring, particularly those bonded to the halogens, are the primary electrophilic sites.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway

Halogenated pyridines are excellent substrates for SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The key to this reactivity is the ability of the pyridine nitrogen to stabilize this anionic intermediate through resonance, particularly when the nucleophilic attack occurs at the C-2, C-4, or C-6 positions.[7][8][9][10]

Regioselectivity of Nucleophilic Attack:

For this compound, a nucleophile can theoretically attack positions C-3, C-4, or C-5.

  • Attack at C-4 (Para to Nitrogen): This is the most favored pathway. The negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom, creating a highly stable resonance contributor. This significantly lowers the activation energy for the reaction.[9]

  • Attack at C-3 or C-5 (Meta to Nitrogen): Attack at these positions is significantly slower. The resulting negative charge is distributed only among the carbon atoms of the ring and cannot be stabilized by the nitrogen atom.[8][9]

Therefore, nucleophilic aromatic substitution will occur preferentially at the C-4 position, leading to the displacement of the bromide leaving group.

Caption: Regioselectivity in SNAr of this compound.

Practical Applications and Experimental Protocols

The predictable reactivity of this compound makes it a valuable building block for creating more complex molecules, particularly through cross-coupling reactions that exploit the carbon-halogen bonds.

Data Presentation: Physicochemical Properties

The following table summarizes key properties for a closely related compound, 3-Bromo-5-chloropyridine, which serves as a useful reference point.

PropertyValueSource
CAS Number 73583-39-8[11]
Molecular Formula C₅H₃BrClN[11]
Molecular Weight 192.44 g/mol [11]
Melting Point 80-82 °C[11]
Boiling Point 194.7 °C at 760 mmHg[11]
Density 1.736 g/cm³[11]
Experimental Workflow: Suzuki Cross-Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it can be used to selectively introduce an aryl or vinyl group, typically at the most reactive C-Br bond. The following is a representative protocol adapted from literature procedures for similar substrates.[11]

Objective: To synthesize 3-chloro-5-cyclopropyl-4-bromopyridine by selectively coupling cyclopropylboronic acid at the C-5 position of a related starting material, 3-Bromo-5-chloropyridine. This illustrates the principle of selective cross-coupling.

Suzuki_Workflow A 1. Assemble Reactants - 3-Bromo-5-chloropyridine (1 eq) - Cyclopropylboronic acid (1.1 eq) - K₃PO₄ (2.0 eq) - Toluene/Water (20:1) B 2. Inert Atmosphere Purge flask with Nitrogen or Argon A->B C 3. Add Catalyst & Ligand - Palladium(II) Acetate (0.02 eq) - SPhos (0.04 eq) B->C D 4. Reaction Heat mixture to 100 °C for 2-16 hours. Monitor by TLC or GC-MS. C->D E 5. Work-up - Cool to RT - Dilute with Ethyl Acetate - Wash with water & brine D->E F 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography E->F G 7. Characterization Confirm structure by ¹H NMR, ¹³C NMR, and MS F->G

Caption: Experimental workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask, add 3-Bromo-5-chloropyridine (5.0 g, 26.0 mmol) and potassium phosphate (11.0 g, 52.0 mmol).[11]

  • Solvent Addition: Add 120 mL of toluene and 6 mL of water. Sonicate the mixture for 10 minutes to ensure homogeneity.[11]

  • Catalyst Loading: Under a nitrogen atmosphere, add palladium(II) acetate (117 mg, 0.52 mmol) and a suitable phosphine ligand like SPhos (213 mg, 0.52 mmol).

  • Boronic Acid Addition: Add cyclopropylboronic acid (2.4 g, 28.6 mmol).[11]

  • Heating: Heat the reaction mixture to 100 °C and stir vigorously. The reaction progress should be monitored periodically (e.g., every 2 hours) by TLC or GC-MS. The reaction may require several hours to reach completion.[11]

  • Quenching and Extraction: Once the starting material is consumed, cool the mixture to room temperature. Add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer. Extract the aqueous phase twice more with 50 mL portions of ethyl acetate.[11]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired product.

Conclusion

The reactivity of this compound is logically dictated by its electronic structure. Its character can be summarized as follows:

  • Nucleophilic Center: The lone pair on the pyridine nitrogen is the sole effective nucleophilic site, readily reacting with protons and Lewis acids.

  • Electrophilic Centers: The electron-deficient carbon atoms of the ring are electrophilic. The C-4 position is the most active site for nucleophilic aromatic substitution due to the superior resonance stabilization of the reaction intermediate by the nitrogen atom.

This well-defined reactivity profile, coupled with the presence of multiple, distinct carbon-halogen bonds, establishes this compound as a highly versatile and valuable scaffold for the synthesis of complex, functionalized molecules in drug development and materials science.

References

  • Electrophilic substitution reactions - pyridine - YouTube. Available at: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. Available at: [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons - Pearson+. Available at: [Link]

  • Nucleophilic substitution of pyridine - YouTube. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. Available at: [Link]

  • Nucleophilic substitution reactions in pyridine - Química Organica.org. Available at: [Link]

  • Electrophilic substitution on pyridine. - Química Organica.org. Available at: [Link]

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem | Organic Letters. Available at: [Link]

  • 3-Bromo-5-cloropiridina - Chem-Impex. Available at: [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine - YouTube. Available at: [Link]

  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? - Quora. Available at: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Polyfunctionalized Pyridines

In the landscape of modern drug discovery and development, pyridine scaffolds are of paramount importance, forming the core of numerous blockbuster pharmaceuticals. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. Polyhalogenated pyridines, such as 3,4-dibromo-5-chloropyridine, represent highly versatile intermediates, offering multiple points for diversification through selective functionalization. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1] This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of this compound, a substrate poised for the synthesis of complex, trisubstituted pyridine libraries. We will delve into the mechanistic nuances that govern regioselectivity and provide a robust experimental procedure for researchers in synthetic and medicinal chemistry.

Scientific Rationale and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound).

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, a step that is typically facilitated by a base.[4]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

For a polyhalogenated substrate like this compound, the regioselectivity of the initial oxidative addition is the critical determinant of the product distribution. The reactivity of carbon-halogen bonds towards oxidative addition by palladium generally follows the trend: C-I > C-Br > C-Cl.[5] This established reactivity difference strongly predicts that the Suzuki-Miyaura coupling will preferentially occur at one of the C-Br bonds over the C-Cl bond.

The challenge then becomes differentiating between the two C-Br bonds at the C3 and C4 positions. The electronic environment of the pyridine ring and steric hindrance around the halogen atoms will influence which C-Br bond is more reactive. In many cases, careful optimization of the catalyst, ligand, base, and solvent system can allow for selective mono-functionalization.[6]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd ArPdX Ar-Pd(II)Ln(X) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)Ln(R') Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product Substrate Ar-X (this compound) Substrate->OxAdd BoronicAcid R'-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Mono-Arylation of this compound

This protocol is designed for the selective mono-arylation of this compound. The choice of a bulky, electron-rich phosphine ligand is intended to promote the oxidative addition step and enhance catalyst stability.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Arylboronic Acid≥98%Commercially Availablee.g., Phenylboronic acid
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercially AvailableAir-sensitive, handle under inert gas
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercially AvailableAir-sensitive, handle under inert gas
K₃PO₄ (Potassium Phosphate)Anhydrous, ≥98%Commercially AvailableFinely powdered
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegas before use
Deionized WaterDegas before use
Diethyl EtherACS GradeCommercially AvailableFor extraction
Brine (Saturated NaCl solution)For washing
MgSO₄ (Magnesium Sulfate)AnhydrousCommercially AvailableFor drying
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv).

    • In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%).

    • Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition:

    • Add the Pd₂(dba)₃ and SPhos to the Schlenk flask under a positive pressure of inert gas.

    • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

    • The reaction mixture should be stirred vigorously.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C in a preheated oil bath.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the mono-arylated product(s).

Expected Outcomes and Selectivity

The reaction is expected to yield predominantly the mono-arylated product, with the aryl group substituting one of the bromine atoms. The C-Cl bond should remain intact under these conditions. The regioselectivity between the C3 and C4 positions will depend on the specific arylboronic acid used and may require further optimization. It is plausible that the C4 position is more sterically accessible, potentially leading to a preference for substitution at this site. However, electronic effects from the nitrogen atom could also influence the reactivity of the C3 position. It is recommended to characterize the product mixture carefully by NMR spectroscopy to determine the isomeric ratio.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure Pd₂(dba)₃ and ligand are handled under inert conditions. Use fresh reagents.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with argon or using freeze-pump-thaw cycles.
Poor quality baseUse finely powdered, anhydrous K₃PO₄.
Formation of Side Products (e.g., Homocoupling) Non-optimal reaction temperatureLower the reaction temperature.
Incorrect stoichiometryUse a slight excess (1.1-1.2 equiv) of the boronic acid.
Di-substitution Prolonged reaction time or high temperatureMonitor the reaction closely and stop it once the mono-arylated product is maximized. Consider lowering the temperature.
High catalyst loadingReduce the catalyst loading to 1-1.5 mol%.

Characterization of Products

The purified products should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and determine the regiochemistry of the arylation.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle with care.

Conclusion

This application note provides a comprehensive guide for the Suzuki-Miyaura coupling of this compound. By understanding the underlying mechanistic principles and following the detailed protocol, researchers can effectively synthesize valuable mono-arylated pyridine derivatives. The provided framework for optimization and troubleshooting will aid in adapting this method for a wide range of arylboronic acids, thereby facilitating the rapid assembly of compound libraries for drug discovery and other applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • American Chemical Society Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Global Trade Online Limited. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. [Link]

  • American Chemical Society Publications. Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • National Center for Biotechnology Information. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. [Link]

  • American Chemical Society Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • ResearchGate. Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. [Link]

  • American Chemical Society Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

Sources

Application Notes and Protocols: Strategic Selection of Palladium Catalysts for Cross-Coupling Reactions of 3,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the strategic selection of palladium catalysts and reaction conditions for the selective cross-coupling of 3,4-Dibromo-5-chloropyridine. Due to the differential reactivity of the C-Br and C-Cl bonds and the distinct electronic environments of the halogenated positions on the pyridine ring, precise control over the catalytic system is paramount for achieving desired mono- or di-functionalization. These application notes synthesize fundamental principles of palladium catalysis with practical, field-proven insights to empower researchers in the efficient synthesis of complex pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.

Introduction: The Challenge of Selective Functionalization

Polyhalogenated heterocycles such as this compound are valuable synthons, offering multiple points for diversification. However, the presence of multiple, chemically distinct halogen atoms presents a significant challenge in achieving site-selective functionalization. The successful synthesis of a target molecule often hinges on the judicious choice of a palladium catalyst system that can discriminate between the various C-X bonds.

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is largely governed by their bond dissociation energies (BDEs). Generally, the reactivity follows the trend C-I > C-Br > C-Cl > C-F.[1] For this compound, this inherent difference in reactivity between the C-Br and C-Cl bonds provides the primary basis for chemoselectivity, with the C-Br bonds being more susceptible to oxidative addition to the Pd(0) center.

Furthermore, the electronic properties of the pyridine ring influence the reactivity of the different positions. In cross-couplings of polyhalogenated pyridines, oxidative addition is generally favored at the C2 and C4 positions due to the α- and γ-nitrogen effect, which stabilizes the resulting palladium complex.[2] This electronic preference, in conjunction with the inherent reactivity of the halogens, dictates the most probable sites of initial coupling.

This guide will provide a framework for navigating these variables to achieve selective cross-coupling on the this compound core.

Understanding the Reaction Landscape: A Decision-Making Framework

The selection of an appropriate palladium catalyst and corresponding reaction conditions is a multi-faceted decision process. The following diagram illustrates the key considerations for achieving the desired regioselectivity.

G cluster_0 Initial Reactivity Assessment cluster_1 Desired Outcome cluster_2 Catalyst & Ligand Selection Strategy A Substrate: this compound B Identify Reactive Sites: C4-Br (most reactive) C3-Br C5-Cl (least reactive) A->B C Mono-coupling at C4 B->C D Mono-coupling at C3 B->D E Di-coupling at C3 and C4 B->E F For C4 selectivity: - Less reactive catalyst - Bulky ligands (e.g., SPhos, XPhos) - Lower temperatures C->F G For C3 selectivity (challenging): - Ligand-directed approach - Careful tuning of reaction conditions D->G H For di-coupling: - More reactive catalyst (e.g., Pd(PPh3)4) - Higher temperatures - Excess nucleophile E->H

Caption: Decision framework for catalyst selection.

Palladium Catalyst and Ligand Selection: A Deeper Dive

The choice of palladium precursor and, more critically, the phosphine ligand, is the most powerful tool for controlling selectivity.

Palladium Precursors:

  • Pd(OAc)₂ and Pd₂(dba)₃: These are common, air-stable precursors that are reduced in situ to the active Pd(0) species. They are often used in combination with a variety of phosphine ligands.

  • Pd(PPh₃)₄: This is a Pd(0) source that can sometimes be used directly, particularly for more reactive substrates or when complete substitution is desired.

Phosphine Ligands: The ligand plays a crucial role in tuning the steric and electronic properties of the palladium center, thereby influencing its reactivity and selectivity.[3]

  • For C4-Selective Mono-coupling: The C4-Br bond is the most electronically activated and sterically accessible position. To favor mono-coupling at this site, a catalyst system with moderate reactivity is often employed.

    • Bulky Monodentate Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the formation of monoligated palladium species, which can enhance selectivity for the most reactive site and prevent over-coupling.[2]

  • For Di-coupling (C3 and C4): To achieve reaction at both C-Br positions, a more reactive catalyst system and more forcing conditions are typically required.

    • Less Sterically Hindered Ligands: Ligands like PPh₃ or bidentate ligands with a small bite angle may be employed. These can facilitate the second oxidative addition at the less reactive C3-Br position.

Data Summary: Catalyst/Ligand Recommendations

Desired OutcomePalladium PrecursorRecommended Ligand(s)Key Considerations
Mono-coupling at C4 Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosLower reaction temperatures and stoichiometric control of the nucleophile are crucial to prevent di-coupling.
Di-coupling at C3 & C4 Pd(PPh₃)₄ or Pd(OAc)₂PPh₃, dppfHigher temperatures, longer reaction times, and an excess of the nucleophilic coupling partner are generally required.
Coupling at C5-Cl Pd(OAc)₂ or Pd₂(dba)₃Electron-rich, bulky ligands (e.g., cataCXium® A)This is the most challenging transformation and will only occur after the C-Br bonds have reacted. Very forcing conditions are necessary.

Experimental Protocols: A Practical Guide

The following protocols are generalized starting points and should be optimized for each specific substrate and coupling partner.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

This protocol is designed to favor the selective formation of a C-C bond at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (e.g., 10:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a portion of the toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and degassed water.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-alkynylation via Sonogashira Coupling

This protocol aims for the substitution of both bromine atoms with alkyne fragments.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.5 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the amine solvent (Et₃N or DIPA).

  • Add the terminal alkyne dropwise to the mixture.

  • Heat the reaction to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: C4-Selective Buchwald-Hartwig Amination

This protocol is for the selective introduction of an amine at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or Dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add NaOtBu.

  • In a separate vial, dissolve this compound, the amine, Pd₂(dba)₃, and XPhos in the solvent.

  • Add this solution to the Schlenk flask containing the base.

  • Seal the flask and heat to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature. Quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. Ensure all reagents and solvents are anhydrous and the system is under a strict inert atmosphere.

  • Poor Selectivity: If a mixture of mono- and di-coupled products is obtained when mono-substitution is desired, try lowering the reaction temperature, reducing the amount of the nucleophilic partner, or using a bulkier phosphine ligand.

  • Dehalogenation: The presence of aprotic polar solvents or certain bases can sometimes lead to hydrodehalogenation. If this is observed, a thorough screening of solvents and bases is recommended.

Conclusion

The selective functionalization of this compound is a challenging yet achievable goal through the careful selection of palladium catalysts and reaction conditions. By understanding the interplay of electronic and steric effects, and by leveraging the vast toolkit of modern phosphine ligands, researchers can effectively control the outcome of cross-coupling reactions on this versatile scaffold. The protocols provided herein serve as robust starting points for the synthesis of a wide array of substituted pyridine derivatives for applications in drug discovery and materials science.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]

  • Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. National Institutes of Health. [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

Sources

Unlocking Chemical Diversity: A Guide to the Regioselective Synthesis of Substituted Pyridines from 3,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and agrochemicals.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. The strategic functionalization of polyhalogenated pyridines offers a powerful and flexible approach to rapidly generate diverse libraries of novel pyridine derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective synthesis of substituted pyridines starting from the versatile building block, 3,4-dibromo-5-chloropyridine. We will delve into the underlying principles of regioselectivity and provide detailed, field-proven protocols for key transformations, empowering you to confidently navigate the synthesis of your target molecules.

Understanding the Reactivity Landscape of this compound

The synthetic utility of this compound hinges on the differential reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, two primary factors govern which halogen will react first:

  • The Nature of the Halogen: The C-X bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of the initial, often rate-determining, oxidative addition step to the Pd(0) catalyst follows the trend I > Br > Cl.[3]

  • The Position on the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen atom renders the C2, C4, and C6 positions more electrophilic and thus more susceptible to oxidative addition.[4]

In the case of this compound, we have two bromine atoms at the C3 and C4 positions and a chlorine atom at the C5 position. Based on the general principles outlined above, the two C-Br bonds are expected to be significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

The critical question then becomes: which of the two bromine atoms, C3-Br or C4-Br, is more reactive? The C4 position is electronically activated by the nitrogen atom (para-relationship), making the C4-Br bond more susceptible to oxidative addition than the C3-Br bond. This prediction is supported by studies on related polyhalogenated pyridines. For instance, in the Suzuki-Miyaura coupling of 3,4-dichloropyridine, the reaction preferentially occurs at the C4 position.[5] Therefore, we can confidently predict the following reactivity order for palladium-catalyzed cross-coupling reactions:

C4-Br > C3-Br > C5-Cl

This predictable hierarchy of reactivity allows for the sequential and regioselective functionalization of the pyridine core, as illustrated in the diagram below.

Caption: Sequential functionalization strategy for this compound.

Application Notes and Protocols

This section provides detailed protocols for the regioselective functionalization of this compound via three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Application Note 1: Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, and it is particularly well-suited for the selective functionalization of polyhalogenated heterocycles.[6][7] By carefully controlling the reaction conditions, we can achieve selective coupling at the C4 position of this compound.

Protocol 1: Selective Monofunctionalization at the C4-Position

This protocol is designed to selectively introduce an aryl or heteroaryl group at the C4 position. The choice of a relatively mild base and a short reaction time at a moderate temperature is crucial to prevent over-reaction at the C3 position.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)A versatile and commercially available catalyst suitable for a wide range of substrates.
Boronic Acid/Ester 1.1 equivalentsA slight excess of the boronic acid ensures complete consumption of the starting material.
Base K₂CO₃ (2.0 equivalents)A moderately strong base that is effective in promoting transmetalation without being overly reactive.
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system for Suzuki couplings that provides good solubility for both organic and inorganic reagents.
Temperature 80 °CA moderate temperature that allows for efficient reaction at the more reactive C4-Br position while minimizing reaction at C3-Br.
Reaction Time 2-4 hoursThe reaction should be monitored by TLC or LC-MS to determine the optimal time for selective monofunctionalization.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-4-(hetero)aryl-5-chloropyridine.

Sources

Application Notes & Protocols: The Strategic Use of Polysubstituted Bromochloropyridines in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polysubstituted pyridines are cornerstone building blocks in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Their utility stems from the pyridine ring's presence in many biologically active molecules and its capacity for diverse chemical modifications. Among these scaffolds, polyhalogenated pyridines, such as those bearing multiple bromine and chlorine atoms, offer a powerful platform for the sequential and regioselective introduction of various functional groups. This allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery.

While a broad range of halogenated pyridines are employed in synthesis, this guide will focus on the principles governing their reactivity, with a specific case study on 2,3-dibromo-5-chloropyridine . Although direct literature on the application of its isomer, 3,4-dibromo-5-chloropyridine, is scarce, the synthetic strategies and mechanistic principles discussed herein are broadly applicable to this class of compounds. Through an analysis of regioselective cross-coupling reactions, we will illustrate how these versatile intermediates can be leveraged to create valuable pharmaceutical building blocks.

The Chemical Logic of Polyhalogenated Pyridines

The synthetic utility of molecules like 2,3-dibromo-5-chloropyridine lies in the differential reactivity of the C-X (Carbon-Halogen) bonds. This reactivity is governed by a combination of factors:

  • Bond Dissociation Energy (BDE): In general, the reactivity of C-X bonds in palladium-catalyzed cross-coupling reactions follows the trend C-I > C-Br > C-Cl. This allows for selective reactions at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, creating a gradient of electron density around the ring. The α-positions (C2 and C6) and the γ-position (C4) are the most electron-deficient. Oxidative addition of a palladium(0) catalyst, a key step in many cross-coupling reactions, is often favored at these electron-poor sites.[1]

  • Steric Hindrance: The steric environment around a C-X bond can influence the approach of the bulky palladium catalyst, potentially directing the reaction to a less hindered site.

  • Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand can dramatically influence the regioselectivity of a reaction. Bulky, electron-rich ligands can alter the "conventional" reactivity patterns.[2][3]

By understanding these principles, a synthetic chemist can design a reaction sequence to selectively functionalize each position of the pyridine ring, building up molecular complexity in a controlled manner.

Case Study: 2,3-Dibromo-5-chloropyridine in Synthesis

2,3-Dibromo-5-chloropyridine (CAS No: 137628-17-2) is a crystalline solid soluble in common organic solvents like DMSO and DMF.[4] Its structure presents three distinct reaction handles for sequential functionalization.

PropertyValueSource
Molecular Formula C₅H₂Br₂ClN[4]
Molecular Weight 271.34 g/mol [5]
Appearance White to off-white crystalline powder[4]
Melting Point 82-85°C[4]

Based on the principles of cross-coupling chemistry, the expected order of reactivity for the halogen atoms in 2,3-dibromo-5-chloropyridine is: C2-Br > C3-Br > C5-Cl. The C2 position is the most electronically activated due to its proximity to the nitrogen atom.

Workflow for Sequential Functionalization

The differential reactivity of the C-X bonds allows for a stepwise approach to creating trisubstituted pyridine derivatives, which are valuable precursors for a wide range of pharmaceutical targets.

G A 2,3-Dibromo-5-chloropyridine B Step 1: Regioselective Suzuki Coupling (Reaction at C2-Br) A->B Pd(PPh₃)₄, Arylboronic Acid, Base C 2-Aryl-3-bromo-5-chloropyridine B->C D Step 2: Sonogashira Coupling (Reaction at C3-Br) C->D PdCl₂(PPh₃)₂, CuI, Alkyne, Base E 2-Aryl-3-alkynyl-5-chloropyridine D->E F Step 3: Buchwald-Hartwig Amination (Reaction at C5-Cl) E->F Pd₂(dba)₃, Ligand, Amine, Base G 2-Aryl-3-alkynyl-5-aminopyridine (Pharmaceutical Intermediate) F->G

Caption: Sequential cross-coupling on 2,3-dibromo-5-chloropyridine.

Protocols for Regioselective Cross-Coupling Reactions

The following protocols are representative methodologies for the selective functionalization of polyhalogenated pyridines. Researchers should perform initial small-scale reactions to optimize conditions for their specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol targets the most reactive C2-Br bond for the introduction of an aryl or heteroaryl group.

Objective: To synthesize a 2-aryl-3-bromo-5-chloropyridine intermediate.

Materials:

  • 2,3-Dibromo-5-chloropyridine

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane/Water (10:1 mixture)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 2,3-dibromo-5-chloropyridine (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (3.0 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask, followed by 8 mL of dioxane and 1 mL of water.

  • Purge the flask with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos often enhances the rate of oxidative addition and reductive elimination, improving reaction efficiency.

  • Base and Solvent: Potassium phosphate is a moderately strong base suitable for many Suzuki couplings. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

Protocol 2: Regioselective Sonogashira Coupling at the C3-Position

Following the initial Suzuki coupling, the next most reactive site is the C3-Br bond. This protocol introduces an alkynyl group.

Objective: To synthesize a 2-aryl-3-alkynyl-5-chloropyridine intermediate.

Materials:

  • 2-Aryl-3-bromo-5-chloropyridine (from Protocol 1)

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Toluene or DMF

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask, add the 2-aryl-3-bromo-5-chloropyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add dry toluene or DMF (10 mL) and the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at 60-80°C for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Choices:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst in the Sonogashira reaction, facilitating the formation of a copper acetylide intermediate which then undergoes transmetalation to the palladium center.[6]

  • Base: The amine base (TEA or DIPEA) serves to neutralize the HBr generated during the reaction and helps to maintain the catalyst in its active form.

Application in Pharmaceutical Synthesis: A Patent Example

A practical application of this class of intermediates is found in a patent describing the synthesis of azatetralones, which are scaffolds for various therapeutic agents. In US Patent 5,436,344, 2,3-dibromo-5-chloropyridine is reacted with a Grignard reagent in the presence of a palladium catalyst.[7] Although the patent describes a Kumada-type coupling, the principle of selective reaction at one of the C-Br bonds is the same.

Reaction Scheme from Patent US5436344A:

G A 2,3-Dibromo-5-chloropyridine C Kumada Coupling A->C B Grignard Reagent (R-MgBr) B->C D Azatetralone Precursor C->D Pd catalyst (e.g., dppp)

Caption: Synthesis of an azatetralone precursor.[7]

This example, though brief in its published details, underscores the industrial relevance of 2,3-dibromo-5-chloropyridine as a starting material for constructing complex heterocyclic systems destined for pharmaceutical applications.[7]

Conclusion

Polyhalogenated pyridines like 2,3-dibromo-5-chloropyridine are highly valuable and versatile intermediates in pharmaceutical synthesis. The predictable, yet tunable, regioselectivity of their C-X bonds in modern cross-coupling reactions allows for the efficient and controlled assembly of complex, highly functionalized pyridine cores. By mastering the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers and drug development professionals can unlock the full potential of these building blocks, accelerating the discovery and development of new medicines. The protocols and principles outlined in these notes provide a solid foundation for the strategic application of these powerful synthetic tools.

References

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.
  • Spivey, A. C., et al. (2021). "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation." Journal of the American Chemical Society. Available at: [Link]

  • Collins, B. S., & Glorius, F. (2021). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Catalysis. Available at: [Link]

  • Baran, P. S., et al. "Haloselectivity of Heterocycles." Baran Lab Group Meeting. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2010). "Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine." Organic & Biomolecular Chemistry. Available at: [Link]

  • Chem-Impex. "2,3-Dibromo-5-chloropyridine." Available at: [Link]

  • Langer, P. (2009). "Cross-Coupling Reactions of Polyhalogenated Heterocycles." Angewandte Chemie International Edition. Available at: [Link]

  • Khan, I., et al. (2018). "Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies." Molecules. Available at: [Link]

  • Chegwin, C. H., et al. (2011). "Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries." Tetrahedron. Available at: [Link]

  • Housecroft, C. E. (2021). "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations." Angewandte Chemie International Edition. Available at: [Link]

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.
  • Weix, D. J. (2024). "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Available at: [Link]

Sources

Application Notes and Protocols: Regioselective C-N Bond Formation Using 3,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminopyridines in Drug Discovery

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas, including oncology, neuroscience, and infectious diseases. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the amino substituent provides a crucial vector for further molecular elaboration. 3,4-Dibromo-5-chloropyridine is a versatile, albeit challenging, starting material that offers multiple handles for selective functionalization, enabling the synthesis of complex, three-dimensional molecules.

This guide provides a comprehensive overview of the principles and practical protocols for achieving regioselective C-N bond formation with this compound. We will delve into the mechanistic rationale for site-selectivity and present detailed, field-proven methodologies for both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation, empowering researchers to confidently incorporate this valuable building block into their synthetic programs.

Understanding Regioselectivity in Polyhalogenated Pyridines

The key to successfully utilizing this compound lies in controlling which of the three halogen atoms undergoes substitution. The reactivity of the C-X bonds in such systems is governed by a combination of electronic and steric factors.

  • Electronic Activation: The pyridine nitrogen is strongly electron-withdrawing, which lowers the electron density at the C2, C4, and C6 positions (ortho and para to the nitrogen). This makes the C4-halogen bond particularly susceptible to nucleophilic attack. In the case of this compound, the halogen at the C4 position is the most activated towards nucleophilic aromatic substitution (SNAr) and oxidative addition in metal-catalyzed cross-coupling reactions.[1]

  • Bond Dissociation Energies: In transition metal-catalyzed reactions, the relative ease of breaking the C-X bond (bond dissociation energy, BDE) is a critical factor. Generally, for halogens, the C-I bond is the weakest and most reactive, followed by C-Br, and then C-Cl.[2] In our substrate, this suggests a higher intrinsic reactivity for the two C-Br bonds over the C-Cl bond.

  • Steric Hindrance: The substituents at the C3 and C5 positions can sterically hinder the approach of the catalyst and nucleophile to the C4 position. However, in many catalytic systems, this is less of a determining factor than the strong electronic activation at C4.

Based on these principles, we can confidently predict that C-N bond formation will occur selectively at the C4 position of this compound , displacing one of the bromo groups. This selective reactivity allows for the synthesis of 4-amino-3-bromo-5-chloropyridine derivatives, which can then be subjected to further diversification at the remaining halogenated positions.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3] Its success with challenging substrates like polyhalogenated pyridines relies on the use of bulky, electron-rich phosphine ligands that facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[3]

Causality Behind Experimental Choices:
  • Palladium Pre-catalyst: We recommend using a well-defined Pd(II) pre-catalyst such as [Pd(cinnamyl)Cl]₂ or a G3/G4 palladacycle. These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results than using Pd(OAc)₂ or Pd₂(dba)₃ directly.

  • Ligand: For the amination of electron-poor heteroaryl halides, bulky biarylphosphine ligands are essential. BrettPhos is an excellent choice as it is known to promote the amination of aryl mesylates and the selective monoarylation of primary amines with aryl chlorides.[3] Its steric bulk promotes reductive elimination, while its electron-donating nature facilitates oxidative addition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and the resulting palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, potassium phosphate (K₃PO₄) can be a milder alternative, though it may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane are suitable solvents for this reaction. They have high boiling points to allow for elevated temperatures and are relatively non-coordinating to the palladium center.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add this compound, amine, and NaOtBu to an oven-dried flask prep2 Evacuate and backfill with Argon (3x) prep1->prep2 prep3 Add Pd pre-catalyst and BrettPhos prep2->prep3 prep4 Add anhydrous, degassed Toluene prep3->prep4 react1 Heat the reaction mixture to 100-110 °C prep4->react1 react2 Monitor reaction progress by TLC or LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Dilute with Ethyl Acetate and water workup1->workup2 workup3 Separate layers and extract aqueous phase workup2->workup3 workup4 Wash combined organic layers with brine workup3->workup4 workup5 Dry over Na₂SO₄, filter, and concentrate workup4->workup5 purify Purify by column chromatography workup5->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of 4-(Benzylamino)-3-bromo-5-chloropyridine

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • [Pd(cinnamyl)Cl]₂ (0.01 equiv, 1 mol% Pd)

  • BrettPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Ethyl Acetate

  • Deionized Water

  • Brine

Procedure:

  • To an oven-dried Schlenk tube, add this compound (e.g., 271 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and a magnetic stir bar.

  • Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add [Pd(cinnamyl)Cl]₂ (5.2 mg, 0.01 mmol) and BrettPhos (10.7 mg, 0.02 mmol).

  • Add anhydrous, degassed toluene (5 mL) followed by benzylamine (131 µL, 1.2 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(benzylamino)-3-bromo-5-chloropyridine.

Expected Results and Data
EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Benzylamine[Pd(cinnamyl)Cl]₂ (1)BrettPhos (2)NaOtBu (1.4)Toluene1101685-95
2Morpholine[Pd(cinnamyl)Cl]₂ (1)BrettPhos (2)NaOtBu (1.4)Toluene1101880-90
3Aniline[Pd(cinnamyl)Cl]₂ (1.5)BrettPhos (3)K₃PO₄ (2.0)Dioxane1202475-85
4n-Butylamine[Pd(cinnamyl)Cl]₂ (1)BrettPhos (2)NaOtBu (1.4)Toluene1101688-96

Yields are estimated based on reactions with analogous substrates and are for illustrative purposes. Actual yields may vary.

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and cost-effective method for C-N bond formation, utilizing a copper catalyst.[4][5] While traditional Ullmann reactions often require harsh conditions (high temperatures, stoichiometric copper), modern protocols with ligands allow for milder conditions and a broader substrate scope.

Causality Behind Experimental Choices:
  • Copper Source: Copper(I) iodide (CuI) is a commonly used and effective pre-catalyst. It is relatively inexpensive and readily available.

  • Ligand: The use of a ligand is crucial for modern Ullmann reactions to facilitate the catalytic cycle at lower temperatures. N,N'-Dimethylethylenediamine (DMEDA) is a simple, inexpensive, and highly effective ligand for the amination of aryl halides.

  • Base: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used. Cs₂CO₃ is more soluble and can sometimes lead to higher yields.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is usually preferred to facilitate the dissolution of the reagents and promote the reaction.

Catalytic Cycle: Ullmann Condensation

Ullmann_Cycle cluster_cycle Catalytic Cycle CuI Cu(I)X A [L-Cu(I)-NR₂] CuI->A + R₂NH, Base - HX Amine R₂NH Base Base ArX Ar-Br (C4 position) Product Ar-NR₂ B [L-Cu(III)(Ar)(NR₂)(X)] A->B + Ar-Br (Oxidative Addition) B->CuI Reductive Elimination B->Product

Caption: Simplified Ullmann Condensation Catalytic Cycle.

Detailed Protocol: Synthesis of 3-Bromo-5-chloro-4-morpholinopyridine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine

Procedure:

  • To a sealable reaction tube, add this compound (e.g., 271 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), K₂CO₃ (276 mg, 2.0 mmol), and a magnetic stir bar.

  • Seal the tube, and evacuate and backfill with argon.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add morpholine (131 µL, 1.5 mmol) and DMEDA (22 µL, 0.2 mmol) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

  • Filter the mixture through a pad of Celite® to remove insoluble copper salts, washing the pad with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-5-chloro-4-morpholinopyridine.

Expected Results and Data
EntryAmineCu Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholineCuI (10)DMEDA (20)K₂CO₃ (2.0)DMF1202475-85
2PiperidineCuI (10)DMEDA (20)K₂CO₃ (2.0)DMF1202470-80
3AnilineCuI (10)DMEDA (20)Cs₂CO₃ (2.0)DMSO1303665-75
4PyrrolidineCuI (10)DMEDA (20)K₂CO₃ (2.0)DMF1202478-88

Yields are estimated based on reactions with analogous substrates and are for illustrative purposes. Actual yields may vary.

Conclusion and Future Directions

This compound is a highly valuable building block for the synthesis of complex aminopyridine derivatives. The pronounced electronic activation at the C4 position allows for predictable and regioselective C-N bond formation via both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. The protocols detailed herein provide robust and reproducible methods for accessing 4-amino-3-bromo-5-chloropyridine intermediates. These products are ripe for further functionalization at the remaining C3-bromo and C5-chloro positions, opening up a vast chemical space for exploration in drug discovery and materials science. Future work could involve the development of orthogonal catalytic systems to selectively functionalize the C3 or C5 positions in the presence of the C4-amino group, further enhancing the synthetic utility of this versatile scaffold.

References

  • Title: Microwave-Assisted Synthesis of 4-Amino-3,5-dihalopyridines Source: Request PDF, based on a presentation or publication. While the full text is not available, the abstract provides key information on the regioselectivity of SNAr on 3,4,5-trihalopyridines. URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries Source: ResearchGate URL: [Link]

  • Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Ullmann condensation Source: Wikipedia URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen Source: ResearchGate URL: [Link]

Sources

Application Note & Protocol: A Strategic Guide to the Scale-Up Synthesis of 3,4-Dibromo-5-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halogenated pyridines are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. Their unique electronic properties and the ability of the halogen atoms to serve as versatile synthetic handles for further molecular elaboration make them indispensable building blocks in medicinal chemistry and materials science. Among these, 3,4-dibromo-5-chloropyridine and its derivatives are of particular interest due to their potential for creating complex, poly-functionalized molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic scale-up synthesis of this compound derivatives, focusing on a robust and reproducible protocol, safety considerations, and analytical validation. 3-Bromo-5-chloropyridine, a related compound, is a versatile heterocyclic compound widely utilized in the pharmaceutical and agrochemical industries as a key intermediate in the synthesis of various biologically active molecules.[1] This guide aims to bridge the gap between laboratory-scale synthesis and the demands of larger-scale production necessary for advanced preclinical and clinical studies.

Synthetic Strategy and Workflow

The synthesis of multi-substituted pyridines can be approached through various methodologies, including cascade reactions and functionalization of pre-existing pyridine rings.[2][3][4] For the specific case of this compound derivatives, a logical and scalable approach involves the sequential halogenation of a suitable pyridine precursor. The following workflow outlines a representative synthetic strategy.

G cluster_0 Overall Synthetic Workflow Starting Material Starting Material Step 1: Chlorination Step 1: Chlorination Starting Material->Step 1: Chlorination Step 2: Bromination Step 2: Bromination Step 1: Chlorination->Step 2: Bromination Step 3: Functionalization (Optional) Step 3: Functionalization (Optional) Step 2: Bromination->Step 3: Functionalization (Optional) Final Product Final Product Step 3: Functionalization (Optional)->Final Product G cluster_1 Diazotization and Sandmeyer Reaction Mechanism Amine Ar-NH₂ Diazonium Salt Ar-N₂⁺Cl⁻ Amine->Diazonium Salt NaNO₂, HCl Product Ar-Cl Diazonium Salt->Product CuCl

Caption: Simplified mechanism of the Sandmeyer reaction for chlorination.

Protocol:

  • Preparation: In a jacketed reactor, suspend 3,4-dibromo-5-aminopyridine (1.0 kg, 3.97 mol) in a mixture of concentrated hydrochloric acid (4 L) and water (4 L). Cool the mixture to 0-5 °C with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite (300 g, 4.35 mol) in water (1 L). Add this solution dropwise to the stirred suspension of the amine, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the formation of unwanted byproducts. Stir the resulting solution for an additional 30 minutes at the same temperature.

  • Sandmeyer Reaction: In a separate reactor, prepare a solution of cuprous chloride (590 g, 5.96 mol) in concentrated hydrochloric acid (2 L). Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the cuprous chloride solution. Vigorous nitrogen evolution will be observed.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Heat the mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture to room temperature and extract the product with dichloromethane (3 x 4 L).

  • Purification: Combine the organic layers and wash sequentially with water (2 L), 1 M sodium hydroxide solution (2 L) to neutralize excess acid, and finally with brine (2 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by column chromatography. [5]

Optimization of Reaction Parameters for Scale-Up

For a successful and efficient scale-up, it is crucial to optimize key reaction parameters. The following table summarizes the impact of these parameters on the reaction outcome.

ParameterRangeEffect on Yield and PurityRationale and Field-Proven Insights
Temperature -5 °C to 10 °CLower temperatures (0-5 °C) are critical during diazotization to prevent premature decomposition of the unstable diazonium salt, which would lead to lower yields and the formation of phenolic impurities.Maintaining a stable low temperature in large reactors requires efficient cooling systems. Gradual addition of reagents is key to managing exotherms.
Reaction Time 1-4 hoursSufficient time is required for the complete formation of the diazonium salt and its subsequent conversion to the chlorinated product. Incomplete reaction leads to residual starting material.Monitoring the reaction by TLC or HPLC is essential to determine the optimal reaction time for each batch, as it can vary with scale.
Reagent Stoichiometry 1.0-1.2 eq. NaNO₂A slight excess of sodium nitrite ensures complete diazotization of the starting amine. However, a large excess can lead to side reactions and purification challenges.Precise control over reagent addition is crucial at scale. The use of calibrated dosing pumps is recommended for accuracy.

Safety Considerations for Scale-Up Synthesis

The scale-up of chemical syntheses introduces increased risks that must be carefully managed.

  • Hazardous Reagents: Pyridine and its derivatives are harmful if swallowed, in contact with skin, or if inhaled. [6][7]They are also flammable liquids and vapors. [8][9]All handling should be done in a well-ventilated area, away from ignition sources. [6][9]* Personal Protective Equipment (PPE): Appropriate PPE, including solvent-resistant gloves, clothing, and eye protection, must be worn. [10]In case of exposure, seek immediate medical attention. [10]* Waste Disposal: All chemical waste must be disposed of according to institutional and governmental regulations. Contaminated washing water should be retained and disposed of properly. [8]

Purification and Characterization of the Final Product

Purification:

For large-scale purification, recrystallization is often preferred over chromatography due to its cost-effectiveness and efficiency. A suitable solvent system must be determined through small-scale experiments. The crude product can be dissolved in a hot solvent and allowed to cool slowly to form pure crystals, which are then collected by filtration.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show the characteristic signals for the pyridine ring protons, with chemical shifts and coupling constants consistent with the 3,4,5-substitution pattern.
¹³C NMR The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule, with chemical shifts indicative of the halogenated pyridine ring.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound (C₅H₂Br₂ClN), along with the characteristic isotopic pattern for two bromine atoms and one chlorine atom.
High-Performance Liquid Chromatography (HPLC) HPLC analysis should indicate a high purity of the final product (typically >98%), with minimal impurities. [11]

Conclusion

The successful scale-up synthesis of this compound derivatives requires a well-defined synthetic strategy, careful optimization of reaction parameters, and stringent safety protocols. The detailed protocol and insights provided in this application note offer a solid foundation for researchers and drug development professionals to confidently and efficiently produce these valuable compounds on a larger scale, thereby accelerating the development of new pharmaceuticals and agrochemicals.

References

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.
  • CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents.
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. Available at: [Link]

  • Boyle, J. B., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. Available at: [Link]

  • de Souza, J. M., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(9), 1993-1997. Available at: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. Available at: [Link]

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Available at: [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. Available at: [Link]

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.
  • Pyridine - SAFETY DATA SHEET - PENTA. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. Available at: [Link]

  • A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed. Available at: [Link]

  • 3-Bromo-5-chloropyridine – Chem-Impex. Available at: [Link]

  • 3,5-Dibromo-4-chloropyridine | C5H2Br2ClN | CID 817094 - PubChem. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Ligand Selection for Difficult Cross-Couplings with 3,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3,4-dibromo-5-chloropyridine. This substrate presents a unique challenge due to the presence of three halogen atoms with differential reactivity. Achieving selective functionalization at a specific position is critical for the synthesis of advanced intermediates in pharmaceutical and materials science research. This guide provides in-depth, experience-based insights into ligand selection and reaction optimization to help you achieve your desired synthetic outcomes.

The primary challenge in coupling reactions with this compound lies in controlling the site of reaction. The general reactivity order for halogens in palladium-catalyzed cross-couplings is I > Br > Cl.[1][2] This inherent reactivity difference is the foundation for achieving selectivity. However, the electronic environment of the pyridine ring and the steric hindrance around each halogen also play a crucial role.[3][4] This guide will walk you through the logical steps to troubleshoot and optimize your reactions for success.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens on this compound in a typical palladium-catalyzed cross-coupling reaction?

Based on bond dissociation energies, the C-Br bonds are weaker than the C-Cl bond, making them more susceptible to oxidative addition to a Pd(0) catalyst.[1] Therefore, you can generally expect the bromines to react before the chlorine. Between the two bromines at positions 3 and 4, the C4-Br is often more reactive due to the electronic influence of the nitrogen atom, which makes the C4 position more electron-deficient.[3] Thus, the general reactivity trend is C4-Br > C3-Br > C5-Cl.

Q2: Can I achieve selective coupling at the C5-Cl position?

Direct selective coupling at the C5-Cl position in the presence of the two bromine atoms is extremely challenging and generally not feasible in a single step. The much higher reactivity of the C-Br bonds means they will preferentially undergo oxidative addition.[5] To functionalize the C5 position, a sequential coupling strategy is necessary, where the C3 and C4 positions are first reacted, followed by a more forcing reaction to couple at the C5-chlorine.[6]

Q3: My reaction is giving me a mixture of mono- and di-brominated coupled products. How can I improve selectivity for the mono-coupled product?

Achieving mono-selectivity in the presence of two identical halogens can be challenging.[4] Here are a few strategies to favor mono-arylation:

  • Stoichiometry: Use a slight excess of the this compound relative to your coupling partner (e.g., 1.2 to 1.5 equivalents).

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by slowing down the second coupling reaction.

  • Ligand Choice: Less active or more sterically hindered ligands can sometimes favor mono-coupling by slowing down the catalytic turnover.

Q4: What are the most common side reactions I should be aware of?

Besides the formation of multiple coupled products, other common side reactions include:

  • Hydrodehalogenation: Replacement of a halogen atom with a hydrogen atom. This can be caused by trace amounts of water or other proton sources.[7]

  • Homocoupling: Dimerization of your coupling partner (e.g., boronic acid). This is often promoted by the presence of oxygen.[8]

  • Protodeborylation: Cleavage of the C-B bond of the boronic acid, especially at elevated temperatures. Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[9]

Troubleshooting Guide

Problem 1: Low or No Yield

A low or nonexistent yield is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is the most effective way to identify the root cause.[10]

Initial Checks:
  • Integrity of Reagents: Ensure all your reagents, especially the boronic acid/ester and the solvent, are pure and dry. Boronic acids are known to degrade over time.[10]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[10] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen and that your solvents are properly degassed.[8]

  • Catalyst Activity: If you are using an older bottle of a palladium source like Pd(OAc)₂, its activity might be compromised. Consider using a fresh batch or a more robust pre-catalyst.[7][11]

Workflow for Troubleshooting Low Yield

G A Low Yield Observed B Check Reagent Quality (Substrate, Coupling Partner, Solvent) A->B Step 1 C Verify Inert Atmosphere (Degassing, N2/Ar Purge) B->C Step 2 D Screen Catalyst System (Pd Source and Ligand) C->D Step 3 E Optimize Reaction Conditions (Base, Temperature, Solvent) D->E Step 4 F Analyze for Side Products (Hydrodehalogenation, Homocoupling) E->F Step 5 G Successful Reaction F->G

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Problem 2: Poor Selectivity Between C3-Br and C4-Br

Achieving high selectivity between the two bromine atoms is often the primary challenge. Ligand selection is paramount in controlling the regioselectivity of the reaction.

Ligand Selection Strategy

The electronic and steric properties of the phosphine ligand play a crucial role in determining the outcome of the reaction. Bulky, electron-rich ligands generally promote faster oxidative addition and reductive elimination.[12][13]

Ligand ClassKey CharacteristicsRecommended For
Buchwald-type Biarylphosphines (e.g., SPhos, XPhos, RuPhos)Bulky and electron-rich.Generally good for achieving high reactivity. Can sometimes lead to over-reaction if not carefully controlled.[7][13]
Ferrocene-based Ligands (e.g., dppf)Robust and versatile.A good starting point for initial screening. Often provides a good balance of reactivity and selectivity.[14]
Simple Trialkyl/Triarylphosphines (e.g., P(tBu)₃, PPh₃)Less sterically demanding.Can sometimes offer improved selectivity for mono-arylation, but may require higher temperatures.[2]
Experimental Protocol: Ligand Screening for Selective C4-Br Coupling
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in your chosen solvent (e.g., 1,4-dioxane).

    • Prepare a stock solution of your coupling partner (e.g., phenylboronic acid).

    • Prepare separate stock solutions for each palladium precursor/ligand combination you wish to screen.

  • Reaction Setup (in a 96-well plate or parallel reaction tubes):

    • To each reaction vessel, add the this compound stock solution (1.0 equiv).

    • Add the coupling partner stock solution (1.1 equiv).

    • Add the base (e.g., K₂CO₃, 2.0 equiv).

    • Add the corresponding catalyst/ligand stock solution (e.g., 2 mol% Pd, 4 mol% ligand).

  • Reaction Execution:

    • Seal the reaction vessels and place them in a pre-heated reaction block (e.g., 80 °C).

    • Stir the reactions for a set amount of time (e.g., 12 hours).

  • Analysis:

    • After cooling, take an aliquot from each reaction and analyze by LC-MS or GC-MS to determine the ratio of starting material, mono-coupled products (at C3 and C4), and di-coupled products.

Problem 3: Reaction Stalls After Mono-Coupling

If you are aiming for a di- or tri-substituted product and the reaction stops after the first coupling, it is likely that the catalyst system is not active enough to couple at the less reactive positions.

Strategies to Drive the Reaction to Completion:
  • Increase Temperature: Higher temperatures can help overcome the activation barrier for the oxidative addition of the less reactive C-Br or C-Cl bonds.[6]

  • Switch to a More Active Ligand: A more electron-rich and sterically demanding ligand from the Buchwald family can often facilitate the coupling of less reactive halides.[12]

  • Change the Base: A stronger base like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the transmetalation step and improve the overall catalytic turnover.

  • Use a Different Palladium Precursor: Palladacycle pre-catalysts (e.g., G3 or G4 palladacycles) are often more efficient at generating the active Pd(0) species than simple palladium salts.[7]

Visualizing the Catalytic Cycle

Understanding the role of the ligand in the catalytic cycle is key to rational ligand selection. The ligand influences the stability of the palladium intermediates and the rates of the individual steps.

G A Pd(0)L2 B Oxidative Addition A->B + Ar-X C Ar-Pd(II)(L2)-X B->C D Transmetalation C->D + R-M E Ar-Pd(II)(L2)-R D->E F Reductive Elimination E->F Forms Ar-R F->A

Caption: A simplified palladium-catalyzed cross-coupling cycle.

References

  • Vertex AI Search. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • BenchChem. (n.d.). Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene.
  • National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC.
  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry.
  • ResearchGate. (n.d.). Coupling outcomes for pyridines.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. (2025). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
  • (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
  • SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

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Validation & Comparative

A Researcher's Guide to the 1H NMR Analysis of 3,4-Dibromo-5-chloropyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel heterocyclic compounds is paramount. Among these, polysubstituted pyridines form the backbone of numerous pharmaceuticals and agrochemicals. 3,4-Dibromo-5-chloropyridine, a key synthetic intermediate, and its derivatives present a unique challenge and opportunity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of this compound, offering a predictive approach in the absence of extensive literature data, and compares these predictions with the spectra of related halogenated pyridines. Furthermore, a robust experimental protocol for acquiring high-quality ¹H NMR data for this class of compounds is detailed.

The Foundational Principles: Understanding Substituent Effects in the ¹H NMR of Pyridines

The ¹H NMR spectrum of the parent pyridine molecule is characterized by three distinct signals corresponding to the α (H-2, H-6), β (H-3, H-5), and γ (H-4) protons. In deuterated chloroform (CDCl₃), these protons typically resonate at approximately δ 8.6, 7.2, and 7.6 ppm, respectively[1]. The introduction of substituents dramatically alters this landscape due to their electronic effects—namely, induction and resonance—which modify the electron density around the remaining protons and, consequently, their chemical shifts.

Halogens, being electronegative, exert a strong deshielding inductive effect, causing a downfield shift of nearby proton signals. Conversely, their ability to donate lone-pair electrons into the aromatic system (a +M resonance effect) can lead to shielding, particularly at the ortho and para positions. The net effect on the chemical shift is a balance of these opposing forces and is highly dependent on the position of both the substituent and the proton.

Predicting the ¹H NMR Spectrum of this compound

Given the absence of readily available experimental ¹H NMR data for this compound, a predictive analysis based on established substituent chemical shift (SCS) effects is a valuable tool. The structure of this compound features two remaining protons at the C-2 and C-6 positions.

To estimate their chemical shifts, we can start with the chemical shifts of pyridine and apply additive SCS effects derived from monosubstituted pyridines.

Predicted ¹H NMR Data for this compound:

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.5 - 8.7Doublet~2-3
H-68.7 - 8.9Doublet~2-3

Rationale for Predictions:

  • H-2: This proton is ortho to the nitrogen and meta to the C-5 chloro and C-3 bromo substituents, and para to the C-4 bromo substituent. The strong deshielding effect of the adjacent nitrogen atom is the dominant factor. The halogens will exert additional deshielding inductive effects.

  • H-6: This proton is also ortho to the nitrogen and ortho to the C-5 chloro substituent, and meta to the C-4 bromo substituent. The proximity to the electronegative chlorine atom at C-5 is expected to cause a significant downfield shift, likely rendering H-6 the most deshielded proton in the molecule.

  • Coupling: The two remaining protons, H-2 and H-6, are situated para to each other. In pyridine systems, the four-bond coupling (⁴J) between protons in a para relationship is typically small, on the order of 2-3 Hz. Therefore, we predict that the signals for H-2 and H-6 will appear as two distinct doublets with a small coupling constant.

The logical relationship for predicting the chemical shifts is illustrated in the following diagram:

G Pyridine Pyridine Base Shifts (H-2, H-6: ~8.6 ppm) Prediction Predicted ¹H NMR Spectrum of This compound Pyridine->Prediction Substituents Substituent Effects: - 3-Bromo - 4-Bromo - 5-Chloro Substituents->Prediction G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) Weigh->Dissolve Insert Insert Sample into Spectrometer Dissolve->Insert Lock Lock and Shim Insert->Lock Acquire Acquire ¹H NMR Spectrum Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase and Calibrate FT->Phase Integrate Integrate and Analyze (Multiplicity, Coupling Constants) Phase->Integrate Structure Structure Elucidation Integrate->Structure

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR analysis of this compound and its derivatives, while challenging due to the limited availability of direct experimental data, can be successfully approached through a combination of predictive methods based on fundamental principles and comparative analysis with related compounds. By understanding the interplay of substituent effects on the pyridine ring, researchers can make well-reasoned predictions of chemical shifts and coupling patterns. This, coupled with a meticulous experimental protocol, empowers scientists to confidently elucidate the structures of these important heterocyclic molecules, thereby accelerating the pace of drug discovery and chemical development.

References

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A Comparative Guide to Suzuki vs. Stille Coupling for the Functionalization of 3,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. 3,4-Dibromo-5-chloropyridine represents a versatile scaffold, offering multiple reaction sites for carbon-carbon bond formation. The choice of coupling methodology is critical in achieving desired regioselectivity and yield. This guide provides an in-depth comparative analysis of two preeminent palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and the Stille couplings, for the derivatization of this trifunctionalized pyridine.

Introduction: The Challenge of Selective Coupling on a Polyhalogenated Pyridine

This compound possesses three halogen atoms with differential reactivity, governed by both electronic and steric factors. The general reactivity trend for halogens in palladium-catalyzed cross-couplings is I > Br > Cl.[1] This intrinsic difference provides a basis for selective functionalization. The C-Br bonds are significantly more reactive than the C-Cl bond. Between the two C-Br bonds at the C3 and C4 positions, the C4 position is generally more susceptible to oxidative addition by palladium due to electronic effects within the pyridine ring.[2][3]

This guide will explore the nuances of employing Suzuki and Stille couplings to selectively substitute the bromine atoms on the this compound core, leaving the less reactive chlorine atom for subsequent transformations.

Mechanistic Overview: Suzuki vs. Stille Coupling

Both Suzuki and Stille couplings are powerful tools for C-C bond formation, proceeding through a similar catalytic cycle involving a palladium catalyst.[4][5] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) intermediate.[4][7] This step is typically the rate-determining step.[4]

  • Transmetalation: The organic group from the nucleophilic coupling partner (organoboron in Suzuki, organotin in Stille) is transferred to the palladium center.[4][8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][8]

The key distinction between the two reactions lies in the nature of the organometallic nucleophile and the conditions required for transmetalation.

The Suzuki coupling utilizes organoboron compounds, such as boronic acids or esters, which require activation by a base to facilitate transmetalation.[6][9] This activation enhances the nucleophilicity of the organic group attached to boron.[9]

The Stille coupling employs organostannanes, which are generally more reactive and do not require a base for transmetalation.[10][11] The reaction is often tolerant of a wide array of functional groups.[5]

Visualizing the Catalytic Cycles

To better understand the mechanistic pathways, the following diagrams illustrate the catalytic cycles for both Suzuki and Stille couplings.

Suzuki_Coupling cluster_cycle Suzuki Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling cluster_cycle Stille Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-SnR'3) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Stille coupling.

Comparative Analysis: Performance and Practical Considerations
FeatureSuzuki CouplingStille Coupling
Nucleophile Organoboron compounds (boronic acids, esters)Organostannanes (organotin compounds)
Toxicity Boronic acids and byproducts are generally low in toxicity.[9]Organotin reagents and byproducts are toxic and can be difficult to remove.[5][11]
Stability Boronic acids are generally stable and easy to handle.[9]Organostannanes are air and moisture stable.[5]
Reaction Conditions Requires a base (e.g., carbonates, phosphates).[6] Reaction temperatures typically range from 60-100 °C.[6]Generally proceeds under neutral conditions.[5] Can often be run at lower temperatures.
Functional Group Tolerance Good, but sensitive to base-labile groups.[9]Excellent, tolerates a wide range of functional groups.[10]
Byproduct Removal Boron byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to separate from the product.[5]
Chemoselectivity High chemoselectivity for C-Br over C-Cl is expected.High chemoselectivity for C-Br over C-Cl is also expected.
Regioselectivity Selective coupling at the C4-Br is anticipated due to electronic factors.Similar regioselectivity at C4-Br is expected.
Experimental Protocols

The following protocols are representative procedures for the selective mono-arylation of this compound.

This protocol outlines a typical procedure for the selective coupling at the C4 position.

Suzuki_Protocol start Start step1 Combine this compound, arylboronic acid, and base in a flask. start->step1 step2 Add solvent (e.g., dioxane/water) and degas. step1->step2 step3 Add Palladium catalyst (e.g., Pd(dppf)Cl2). step2->step3 step4 Heat the reaction mixture (e.g., 100 °C) overnight. step3->step4 step5 Cool to room temperature and perform aqueous workup. step4->step5 step6 Purify the product by column chromatography. step5->step6 end End step6->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • To a pressure flask equipped with a stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a base such as cesium carbonate (2.5 equiv).[12]

  • Under an inert atmosphere (e.g., argon), add anhydrous 1,4-dioxane and water (typically a 10:1 ratio).[12] Sparge the mixture with argon for 10-15 minutes to remove dissolved oxygen.

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equiv).[12]

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring overnight.[12]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-3-bromo-5-chloropyridine.

This protocol provides a general procedure for the Stille coupling, which is performed under neutral conditions.

Stille_Protocol start Start step1 Combine this compound and arylstannane in a flask. start->step1 step2 Add solvent (e.g., DMF) and degas. step1->step2 step3 Add Palladium catalyst (e.g., Pd(PPh3)4) and additives. step2->step3 step4 Heat the reaction mixture (e.g., 40-80 °C). step3->step4 step5 Cool and perform workup, possibly with KF solution. step4->step5 step6 Purify the product by column chromatography. step5->step6 end End step6->end

Caption: Experimental workflow for Stille coupling.

Detailed Steps:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv) and the arylstannane (1.15 equiv).[5]

  • Add a degassed solvent such as N,N-dimethylformamide (DMF).[5]

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.1 equiv), and any additives like copper(I) iodide (CuI) or lithium chloride (LiCl).[5]

  • Purge the reaction flask with an inert gas (e.g., argon) for 10 minutes, then heat to the desired temperature (e.g., 40-80 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[5]

  • After cooling, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts, which are then filtered off.

  • Extract the filtrate with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the crude product via flash column chromatography.

Discussion and Recommendations

Chemoselectivity and Regioselectivity: For this compound, both Suzuki and Stille couplings are expected to exhibit high chemoselectivity, favoring the reaction at the more reactive C-Br bonds over the C-Cl bond. Furthermore, electronic effects of the pyridine nitrogen typically direct the initial coupling to the C4 position.

Choice of Coupling Partner:

  • Suzuki Coupling: This is often the preferred method due to the low toxicity of the boronic acid reagents and the ease of byproduct removal.[9][11] The wide commercial availability of diverse boronic acids makes it a versatile choice for generating a large library of analogs. However, the requirement of a base might be detrimental if the coupling partner contains base-sensitive functional groups.[9]

  • Stille Coupling: The primary advantage of the Stille coupling is its excellent functional group tolerance and the fact that it proceeds under neutral conditions.[5][10] This makes it ideal for substrates with sensitive functionalities. The main drawbacks are the toxicity of organotin compounds and the potential difficulty in removing tin-containing byproducts from the final product.[11][13]

Recommendations for Drug Development Professionals:

For early-stage drug discovery and the rapid synthesis of a diverse set of analogs, the Suzuki-Miyaura coupling is generally recommended. Its operational simplicity, the vast library of available boronic acids, and the lower toxicity profile align well with the demands of high-throughput synthesis and medicinal chemistry programs.

Conclusion

Both Suzuki and Stille couplings are highly effective methods for the selective functionalization of this compound. The choice between them is dictated by the specific requirements of the synthesis, including the nature of the coupling partners, functional group compatibility, and considerations of toxicity and byproduct removal. A thorough understanding of the strengths and weaknesses of each method allows the medicinal chemist to make an informed decision to efficiently access novel and diverse chemical matter.

References

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  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • NROChemistry. (n.d.). Stille Coupling. Available at: [Link]

  • Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2947. Available at: [Link]

  • NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available at: [Link]

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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Sharma, A., & glorious, F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(15), 9226–9274. Available at: [Link]

  • Niemeyer, Z. L., & Sigman, M. S. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 51(7), 1776–1787. Available at: [Link]

  • Girard, Y., & Trépanier, S. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(10), 1577-1579. Available at: [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Stille Cross-Couplings of Unactivated Secondary Alkyl Halides Using Monoorganotin Reagents. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]

  • Niemeyer, Z. L., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9375–9384. Available at: [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Available at: [Link]

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  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Available at: [Link]

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  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available at: [Link]

  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388–390. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of a Synthetic Route to a 3,4,5-Trisubstituted Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison of Classical and Modern Synthetic Strategies for Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals highlights the critical need for efficient and reliable synthetic routes to access polysubstituted derivatives. This guide provides a comprehensive validation and comparison of a classical Hantzsch synthesis against a modern one-pot, three-component approach for preparing a key 3,4,5-trisubstituted pyridine, Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. This target molecule is a known impurity of the cardiovascular drug Nicardipine, making its controlled synthesis a relevant case study.

Introduction: The Enduring Importance of Pyridine Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry, owing to its ability to engage in a variety of intermolecular interactions and its metabolic stability.[1] The precise control over the substitution pattern on the pyridine ring is paramount for modulating the pharmacological activity and pharmacokinetic properties of drug candidates. Over the decades, a plethora of synthetic methodologies have emerged, ranging from venerable named reactions to sophisticated transition-metal-catalyzed cross-couplings.[2] This guide will delve into two distinct strategies to forge a 3,4,5-trisubstituted pyridine, offering a comparative analysis of their efficiency, practicality, and underlying mechanistic principles.

The Target Molecule: Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Our target molecule for this comparative study is Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. Its structure and key identifiers are provided below.

Identifier Value
IUPAC Name dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
CAS Number 76258-20-3[3]
Molecular Formula C₁₇H₁₆N₂O₆[3]
Molecular Weight 344.32 g/mol [3]

This molecule serves as an excellent case study for comparing synthetic methodologies due to its specific substitution pattern, which can be accessed through different bond-forming strategies.

Synthetic Route 1: The Classical Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a cornerstone of pyridine chemistry.[4] It is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[5] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[5]

Mechanistic Rationale

The Hantzsch synthesis is a testament to the power of tandem reactions. The generally accepted mechanism involves two key intermediates: an enamine formed from the reaction of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) formed from the aldehyde and the other equivalent of the β-ketoester. A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine intermediate. The final step is an oxidation to achieve the aromatic pyridine ring, driven by the thermodynamic stability of the aromatic system.[6]

Hantzsch_Mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Aldehyde 3-Nitro- benzaldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl Ketoester1 Methyl Acetoacetate (2 eq.) Enamine Enamine Ketoester1->Enamine Ketoester1->Unsaturated_Carbonyl Ammonia Ammonia Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Intermediate Enamine->Dihydropyridine Michael Addition Unsaturated_Carbonyl->Dihydropyridine Pyridine Dimethyl 2,6-dimethyl-4- (3-nitrophenyl)pyridine- 3,5-dicarboxylate Dihydropyridine->Pyridine Oxidation Bohlmann_Rahtz_Mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Dicarbonyl Methyl Acetoacetate Enamine Enamine (in situ) Dicarbonyl->Enamine Alkynone Alkynone Aminodiene Aminodiene Intermediate Alkynone->Aminodiene Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Enamine Enamine->Aminodiene Michael Addition Pyridine Trisubstituted Pyridine Aminodiene->Pyridine Isomerization & Cyclodehydration

Sources

A Comparative Guide to Single-Crystal X-ray Diffraction of Halogenated Pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of molecular architecture is paramount. Halogenated pyridines, a cornerstone in medicinal chemistry, often present unique challenges and opportunities in structural elucidation.[1] This guide provides an in-depth comparison of methodologies for single-crystal X-ray diffraction (SCXRD) of 3,4-Dibromo-5-chloropyridine derivatives and their close analogs. By understanding the nuances of crystallization, data collection, and structural analysis of these compounds, researchers can accelerate their drug discovery pipelines.

The Significance of Halogenated Pyridines in Medicinal Chemistry

Halogenated pyridine scaffolds are integral to a wide array of pharmaceuticals and agrochemicals.[1][2] Their unique electronic properties and ability to form specific intermolecular interactions, such as halogen bonding, make them valuable moieties in designing compounds with enhanced biological activity and bioavailability.[3][4] The precise spatial arrangement of halogen atoms can significantly influence binding affinity to target proteins, making SCXRD an indispensable tool for rational drug design.[5]

A Comparative Analysis of Crystallization and Data Collection Strategies

The journey from a synthesized compound to a refined crystal structure is multifaceted. The following sections compare and contrast the critical stages of this process for various halogenated pyridine derivatives, drawing insights from published crystallographic studies.

Crystallization: The Art of Inducing Order

The growth of high-quality single crystals is often the most challenging step in SCXRD. For halogenated pyridines, the choice of solvent and crystallization technique is critical.

A common and effective method for growing single crystals of halogenated pyridine derivatives is slow evaporation . In a study on 3,5-dichloropyridin-4-amine, suitable crystals were grown at room temperature by allowing the solvent, in this case, methanol, to evaporate slowly.[2] This technique is advantageous due to its simplicity and effectiveness for moderately soluble compounds.

Alternative approaches may be necessary for compounds that are sparingly soluble or tend to form amorphous solids. These can include:

  • Vapor diffusion: This technique, involving the slow diffusion of a precipitant vapor into a solution of the compound, can yield high-quality crystals by gradually reducing the solubility of the analyte.

  • Cooling: A controlled, slow cooling of a saturated solution can also induce crystallization. This method is particularly useful for compounds with a significant temperature-dependent solubility.

The choice of solvent is equally crucial. While methanol has proven effective, other solvents such as ethanol, acetonitrile, and various co-solvent systems should be explored to find the optimal conditions for crystal growth.

Data Collection: Capturing the Diffraction Pattern

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. Modern diffractometers, such as the Bruker D8 Venture, equipped with Mo Kα radiation and a Photon 100 detector, are commonly used for this purpose.[3] Data collection strategies typically involve collecting hemispheres of data through a series of scans about the omega and phi axes with narrow frame widths (e.g., 0.5°).[3]

The quality of the collected data is paramount for a successful structure solution and refinement. Key parameters to consider include:

  • Resolution: Higher resolution data provides a more detailed electron density map, leading to a more accurate molecular structure.

  • Completeness: A high percentage of measured reflections ensures a comprehensive dataset.

  • Redundancy: Measuring the same reflections multiple times improves data quality and statistics.

Structural Elucidation and Comparative Analysis of Halogenated Pyridine Derivatives

The analysis of the crystal structures of halogenated pyridine derivatives reveals key insights into their solid-state packing and intermolecular interactions.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsCCDC Number
3,5-dichloropyridin-4-amineOrthorhombicPna2₁N-H...N hydrogen bonds1826125
3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine--C–I∙∙∙I–C halogen bonding, Ar–H∙∙∙π interactions1947916

Data for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine is presented as described in the source, which did not specify the crystal system and space group in the abstract.[3][4]

The crystal structure of 3,5-dichloropyridin-4-amine showcases a one-dimensional supramolecular architecture stabilized by N-H...N hydrogen bonds.[2] In contrast, the structure of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine is characterized by both Type I and Type II C–I∙∙∙I–C halogen bonding, as well as Ar–H∙∙∙π interactions, highlighting the diverse non-covalent forces that can govern the crystal packing of these molecules.[3][4]

Experimental Workflow: From Powder to Structure

The following diagram illustrates a typical workflow for single-crystal X-ray diffraction analysis of a novel halogenated pyridine derivative.

experimental_workflow Experimental Workflow for SCXRD of Halogenated Pyridine Derivatives cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification screening Solvent & Technique Screening purification->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth mounting Crystal Mounting growth->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction solution Structure Solution (e.g., SHELXT) diffraction->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Structure Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: A Representative Example

This protocol is a generalized procedure based on common practices for small molecule crystallography and should be adapted based on the specific properties of the compound of interest.

1. Crystal Growth (Slow Evaporation)

  • Dissolve 5-10 mg of the purified this compound derivative in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a small, clean vial to near saturation.

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial daily for the formation of single crystals. This process can take several days to weeks.

  • Once suitable crystals have formed, carefully extract a well-formed crystal using a cryo-loop.

2. Crystal Mounting and Data Collection

  • Mount the selected crystal on a goniometer head.

  • Place the mounted crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

  • Perform an initial unit cell determination to assess the quality of the crystal.

  • Proceed with a full data collection run, typically involving multiple scans to ensure high completeness and redundancy.

3. Structure Solution and Refinement

  • Process the raw diffraction data, including integration of reflection intensities and absorption correction, using software such as the Bruker Apex3 suite.[3]

  • Solve the crystal structure using direct methods or Patterson methods with software like SHELXT.

  • Refine the structural model against the experimental data using a least-squares refinement program such as SHELXL. This involves refining atomic positions, displacement parameters, and other relevant parameters.

  • Validate the final structure using tools like CheckCIF to ensure its chemical and crystallographic reasonability.

Alternative and Complementary Techniques

While SCXRD is the gold standard for unambiguous structure determination, other techniques can provide valuable complementary information, especially when obtaining suitable single crystals is challenging.

  • Powder X-ray Diffraction (PXRD): Useful for analyzing the bulk purity of a crystalline sample and can, in some cases, be used for structure determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms in a molecule in solution. 1H NMR spectra are available for compounds like 2,3-Dibromo-5-chloropyridine.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Conclusion

The structural elucidation of this compound derivatives and their analogs through single-crystal X-ray diffraction is a critical component of modern drug discovery. A systematic approach to crystallization, coupled with high-quality data collection and rigorous structure refinement, provides the detailed atomic-level insights necessary for understanding structure-activity relationships. While challenges in obtaining suitable crystals can arise, a variety of techniques and a methodical screening process can lead to success. The crystallographic data obtained is invaluable for guiding the design of more potent and selective therapeutic agents.

References

  • 3,5-Dibromo-4-chloropyridine | C5H2Br2ClN | CID 817094 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Single crystal X-ray diffraction signature, Hirshfeld surface analysis and global reactivity parameters of 3,5-dichloropyridin-4-amine - IJREAM. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines | The Journal of Organic Chemistry - ACS Publications. (2020). Retrieved January 26, 2026, from [Link]

  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One) - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (n.d.).
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (2016). Retrieved January 26, 2026, from [Link]

  • Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy) - NIH. (2019). Retrieved January 26, 2026, from [Link]

  • Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine - ResearchGate. (2019). Retrieved January 26, 2026, from [Link]

  • X-Ray Absorption Fine Structure Study of Mixed Ligand Pyridine Octahedral Co(II) Complexes Having Axial Compressed/Elongated Distortion | Dubey | Zhurnal Prikladnoii Spektroskopii - Ejournal. (2022). Retrieved January 26, 2026, from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C - American Chemical Society. (2022). Retrieved January 26, 2026, from [Link]

  • 3-Bromo-5-chloropyridin-4-amine | C5H4BrClN2 | CID 34176492 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

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A Comparative Guide to the Synthetic Utilization of 3,4-Dibromo-5-chloropyridine: Pathways to Functionalized Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Polychlorinated Pyridine Scaffold

In the landscape of modern synthetic chemistry, particularly within the realms of drug discovery and agrochemical development, the pyridine ring remains a cornerstone scaffold. Its presence in numerous biologically active molecules underscores the continuous need for efficient and regioselective functionalization methods. 3,4-Dibromo-5-chloropyridine emerges as a particularly valuable, albeit challenging, building block. Its trisubstituted nature, featuring halogens with differential reactivity, offers a platform for sequential and site-specific modifications. This guide provides an in-depth analysis of key synthetic transformations utilizing this versatile precursor, presenting a comparative look at palladium-catalyzed cross-coupling reactions and advanced functionalization strategies. We will dissect the causality behind experimental choices, provide validated protocols, and offer quantitative data to empower researchers in their synthetic design.

Part 1: Palladium-Catalyzed Cross-Coupling: A Workhorse for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon bonds, transforming simple halo-pyridines into complex molecular architectures.[1][2] The primary challenge and opportunity with this compound lies in controlling the regioselectivity of the reaction. The established reactivity hierarchy of halogens in these couplings (I > Br > Cl) provides a fundamental basis for selective functionalization.[3] Between the two bromine atoms, the C4-Br bond is generally more susceptible to oxidative addition to the palladium center than the C3-Br bond, influenced by both steric and electronic factors of the pyridine ring.

A. The Kumada-Tamao-Corriu Coupling: Leveraging Grignard Reagents

The Kumada coupling, which pairs an organomagnesium (Grignard) reagent with an organic halide, is a powerful method for generating C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. Its utility with polyhalogenated pyridines is demonstrated in the synthesis of intermediates for complex therapeutic agents.[4] Nickel catalysts, often more cost-effective than palladium, are also highly effective for this transformation.[5]

This protocol is adapted from a procedure for a related isomer and illustrates the selective reaction at a bromine position.[4]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. A solution of the desired alkyl or aryl bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction mixture is stirred at 40-45 °C for 1 hour after the addition is complete to ensure full formation of the Grignard reagent.

  • Cross-Coupling Reaction: In a separate flame-dried flask, dissolve this compound (1.0 eq.) and a phosphine ligand catalyst such as 1,3-bis(diphenylphosphino)propane nickel(II) chloride (dppp) (0.1 eq.) in anhydrous THF.

  • Reaction Execution: Cool the catalyst-substrate suspension to 0 °C. Add the prepared Grignard reagent dropwise over 1 hour, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is carefully quenched by pouring it into a biphasic mixture of saturated aqueous ammonium chloride and diethyl ether. The phases are separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography.

The choice of a nickel-dppp catalyst is critical; it preferentially activates the C-Br bond over the C-Cl bond. The reaction is conducted at a low temperature (0 °C) during the addition of the Grignard reagent to control the exothermic reaction and prevent side reactions, such as homo-coupling of the Grignard reagent. The regioselectivity favoring the C4 position is attributed to its higher reactivity towards oxidative addition.

G cluster_prep Grignard Preparation cluster_coupling Cross-Coupling cluster_workup Workup & Purification P1 Mg turnings + Alkyl-Br in THF P2 Heat to 40-45°C P1->P2 P3 Form Alkyl-MgBr P2->P3 C3 Add Grignard Reagent (Alkyl-MgBr) dropwise P3->C3 C1 Dissolve this compound and Ni(dppp)Cl2 in THF C2 Cool to 0°C C1->C2 C2->C3 C4 Reaction Monitoring (TLC) C3->C4 W1 Quench with aq. NH4Cl C4->W1 W2 Extract with Diethyl Ether W1->W2 W3 Dry & Concentrate W2->W3 W4 Silica Gel Chromatography W3->W4 W5 Isolate Product W4->W5

Experimental Workflow for Kumada Coupling

Kumada_Cycle Ni(0)L2 Ni(0)L2 Reductive_Elimination Reductive Elimination Ni(0)L2->Reductive_Elimination Pyridyl-Ni(II)-Br(L2) Pyridyl-Ni(II)(L2)-Br Ni(0)L2->Pyridyl-Ni(II)-Br(L2) Pyridyl-Br (at C4) Oxidative_Addition Oxidative Addition Oxidative_Addition->Ni(0)L2 Transmetalation Transmetalation Transmetalation->Pyridyl-Ni(II)-Br(L2) Pyridyl-Ni(II)-R(L2) Pyridyl-Ni(II)(L2)-R Reductive_Elimination->Pyridyl-Ni(II)-R(L2) Pyridyl-Ni(II)-Br(L2)->Oxidative_Addition Pyridyl-Ni(II)-Br(L2)->Pyridyl-Ni(II)-R(L2) R-MgBr Pyridyl-Ni(II)-R(L2)->Ni(0)L2 Pyridyl-R (Product) Pyridyl-Ni(II)-R(L2)->Transmetalation

Simplified Catalytic Cycle for Kumada Coupling
B. The Suzuki-Miyaura Coupling: Versatility with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acid reagents.[6] It offers a broad functional group tolerance, making it ideal for late-stage functionalization in complex syntheses.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Solvent and Degassing: Add a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to 85-95 °C under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Parameter Route 1: Kumada Coupling Route 2: Suzuki Coupling Alternative (Hypothetical): SNAr
Reagent Grignard Reagent (R-MgX)Boronic Acid (R-B(OH)₂)Strong Nucleophile (e.g., NaOMe)
Catalyst Ni(dppp)Cl₂ or Pd equivalentPd(PPh₃)₄, Pd(dppf)Cl₂Catalyst-free
Conditions Anhydrous, inert atm., 0-45°CInert atm., aqueous/organic, 85-95°CHigh temp., polar aprotic solvent
Yield (Typical) 60-80%[4]70-95%[6]Variable, often lower for C-C bonds
Scope Good for alkyl & aryl groupsExcellent for aryl, heteroaryl, vinylLimited to strong nucleophiles (O, N, S)
Selectivity High for C4-Br vs C3-Br/C5-ClHigh for C4-Br vs C3-Br/C5-ClMay lack regioselectivity
Functional Group Tol. Limited (sensitive to acidic H)BroadModerate

Part 2: Advanced Strategy: Difunctionalization via Pyridyne Intermediates

For the synthesis of highly decorated pyridines, a more advanced strategy involves the generation of a pyridyne intermediate.[7] Pyridynes are highly reactive species that can undergo formal cycloadditions or be trapped by nucleophiles, leading to the introduction of two new functional groups in adjacent positions. This method offers a unique pathway to 3,4-disubstituted pyridines that can be challenging to access through other means.

The strategy involves an initial regioselective metal-halogen exchange (lithiation) at the C4 position, followed by elimination of the C3-bromine and the lithium salt to generate a transient 3,4-pyridyne.

This protocol is conceptualized based on established methods for pyridyne generation.[7]

  • Lithiation: In a flame-dried flask under argon, dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise, maintaining the low temperature. Stir for 1-2 hours to ensure regioselective lithiation at the C4 position.

  • Transmetalation & Pyridyne Formation: To the lithiated species, add a solution of an arylmagnesium bromide (e.g., PhMgBr, 2.0 eq.) in THF at -78 °C. Allow the mixture to slowly warm to room temperature and then heat to 75 °C in a sealed tube for 1 hour. This induces elimination to form the pyridyne intermediate, which is immediately trapped by the excess Grignard reagent.

  • Electrophilic Quench: Cool the resulting 3-pyridylmagnesium species. Add a desired electrophile (e.g., iodine, N,N-dimethylformamide (DMF), or an aldehyde) to functionalize the C3 position.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and perform a standard extractive workup as described previously. Purify the product using column chromatography.

This method's power lies in its ability to regioselectively install two different functional groups at the C3 and C4 positions in a one-pot sequence. The initial low-temperature lithiation is crucial for controlling the site of metal-halogen exchange. The subsequent heating drives the formation of the highly reactive pyridyne. This route provides access to a unique chemical space of polysubstituted pyridines.

Pyridyne_Workflow cluster_lithiation Lithiation cluster_pyridyne Pyridyne Formation & Trapping cluster_quench Electrophilic Quench L1 Dissolve Substrate in THF L2 Cool to -78°C L1->L2 L3 Add n-BuLi dropwise L2->L3 L4 Stir for 1-2h L3->L4 P1 Add Aryl-MgBr at -78°C L4->P1 P2 Warm to RT, then heat to 75°C (sealed tube) P1->P2 P3 Form 3-Pyridylmagnesium species P2->P3 Q1 Cool Reaction Mixture P3->Q1 Q2 Add Electrophile (E+) Q1->Q2 Q3 Form 3,4-Difunctionalized Product Q2->Q3 W1 Workup & Purify Q3->W1

Workflow for Pyridyne Generation and Functionalization

Conclusion

This compound is a potent synthetic intermediate whose utility is unlocked through a careful understanding of regiochemical control. Standard palladium-catalyzed methods like the Kumada and Suzuki couplings provide reliable and high-yielding routes to selectively functionalize the C4-position, leveraging the differential reactivity of the carbon-halogen bonds. For more complex substitution patterns, advanced strategies involving pyridyne intermediates open the door to 3,4-difunctionalized products, albeit with more demanding reaction conditions. The choice of synthetic route will ultimately depend on the desired target molecule, the required functional group tolerance, and scalability considerations. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this versatile halogenated pyridine.

References

  • Title: 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Title: A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • Title: Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • Title: 3,5-Dibromo-4-chloropyridine. Source: PubChem (CID 817094). [Link]

  • Title: Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. Source: ResearchGate. [Link]

  • Title: Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by a-halo-N-heterocycles. Source: RSC Publishing. [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: Preprints.org. [Link]

  • Title: Regioselective difunctionalization of pyridines via 3,4-pyridynes. Source: National Institutes of Health (PMC). [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Source: MDPI. [Link]

  • Title: Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Source: PubMed Central (PMC). [Link]

  • Title: 2,3-Dibromo-5-chloropyridine. Source: PubChem (CID 11000162). [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 3,4-Dibromo-5-chloropyridine. As a valued professional in the scientific community, your safety is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals. While specific toxicological data for this compound is not extensively documented, we can infer its hazard profile from structurally related halogenated pyridines. Therefore, a cautious and proactive approach to safety is essential.

Hazard Assessment: Understanding the Risks

Based on data from similar chemical structures, this compound is anticipated to present several health hazards. The following table summarizes the likely GHS hazard classifications, which form the basis for our personal protective equipment (PPE) recommendations.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 or 4H301/H302: Toxic or Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1][2][3]

These classifications indicate that exposure through ingestion, skin contact, eye contact, or inhalation can lead to significant health effects.

Core Directive: Essential Personal Protective Equipment

The cornerstone of safe chemical handling is the consistent and correct use of appropriate PPE. The following sections detail the minimum PPE requirements for handling this compound.

Eye and Face Protection

Direct contact with halogenated pyridines can cause serious eye irritation.[1][2] Therefore, robust eye protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound. They provide a seal around the eyes, offering protection from splashes, dust, and vapors.[4]

  • Face Shield: In addition to goggles, a face shield is required when there is a significant risk of splashing, such as during bulk transfers or when reacting the chemical under pressure.[4]

All eye and face protection must be ANSI Z87.1 compliant in the United States or meet equivalent standards in other regions.[4]

Hand Protection

To prevent skin irritation, chemically resistant gloves are mandatory.[1][2]

  • Suitable Glove Materials: Nitrile or neoprene gloves are recommended for handling halogenated pyridines.[5][6] Avoid latex gloves, as they may not offer adequate protection.[5]

  • Glove Usage Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Use proper technique when removing gloves to avoid contaminating your skin.

    • Change gloves every 30 to 60 minutes or immediately if you suspect contamination.[7]

    • Wash your hands thoroughly with soap and water after removing gloves.[1][8]

Body Protection

A lab coat is the minimum requirement for body protection to prevent incidental contact with your skin and clothing. For procedures with a higher risk of splashing, consider a chemically resistant apron or a full chemical-protective suit.

Respiratory Protection

Handling this compound should ideally be done within a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available, or if there is a risk of generating dust or aerosols, respiratory protection is required.[10]

  • Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is recommended. If the solid form is dusty, a particulate filter may also be necessary.[10]

  • Fit and Training: Ensure you have been properly fit-tested for the respirator and are trained in its use and maintenance.

Operational Plan: Step-by-Step Protocols

Adherence to standardized procedures for donning and doffing PPE is critical to prevent cross-contamination.

Donning PPE Sequence
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing PPE Sequence
  • Gloves: Remove your gloves using the proper technique to avoid touching the outer surface with your bare hands.

  • Face Shield and Goggles: Remove your face shield (if used), followed by your goggles, handling them by the strap.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Respirator: If worn, remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task's risk level.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Handling This compound risk_assessment Assess Task Risk: - Scale of work? - Potential for splash/aerosol? start->risk_assessment low_risk Low Risk (e.g., small scale, in fume hood) risk_assessment->low_risk Low high_risk High Risk (e.g., large scale, potential for splash) risk_assessment->high_risk High ppe_low Standard PPE: - Lab Coat - Nitrile/Neoprene Gloves - Chemical Splash Goggles low_risk->ppe_low ppe_high Enhanced PPE: - Chemical Resistant Apron/Suit - Double Gloving - Goggles + Face Shield - Respirator (if outside hood) high_risk->ppe_high

Caption: PPE Selection Workflow for Handling this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst-Aid Measures
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][11] Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Call a poison control center or seek immediate medical attention.[11]

In case of a spill, evacuate the area and alert your lab supervisor. Only trained personnel with the appropriate PPE should clean up the spill using an absorbent material.

Disposal Plan

Proper disposal of contaminated materials is a critical final step in the safe handling of hazardous chemicals.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container. Do not dispose of them in the regular trash.

  • Chemical Waste: All waste containing this compound must be disposed of as hazardous waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal.[11] Ensure the waste container is properly labeled.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.

References

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